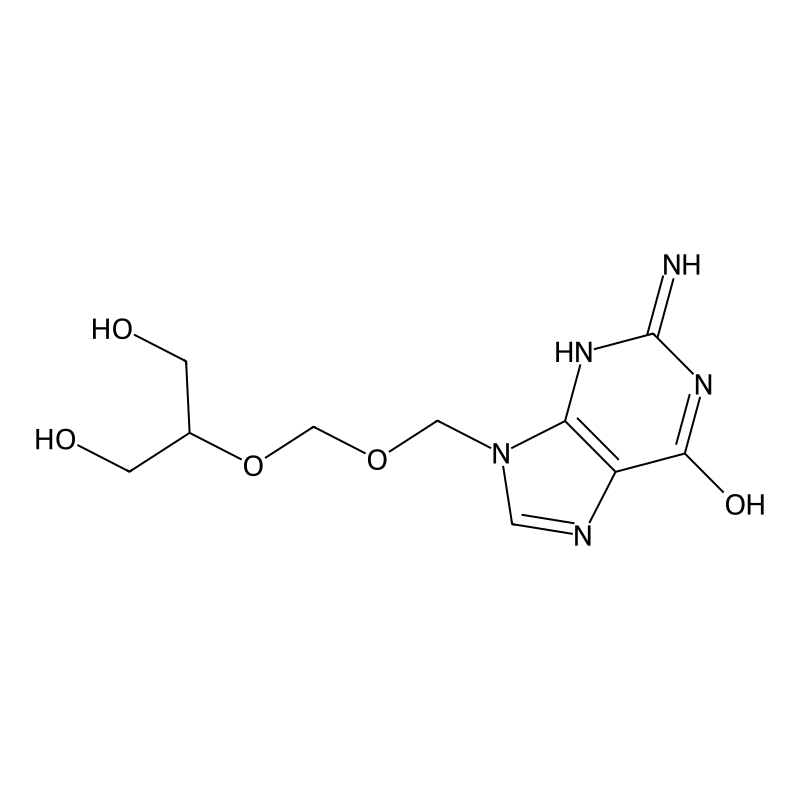

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one, commonly known as Ganciclovir, is a synthetic antiviral drug primarily used for the treatment of cytomegalovirus infections, particularly in immunocompromised patients. It is a purine nucleoside analogue that inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for viral DNA polymerase. The molecular formula of Ganciclovir is C9H13N5O4, and it has a molar mass of 255.23 g/mol .

- This compound is not expected to have a specific mechanism of action as it is an impurity.

- Safety information on this specific compound is limited. However, considering its structural similarity to Ganciclovir, it might exhibit similar toxicological properties. Ganciclovir can cause side effects like bone marrow suppression and kidney problems [].

- Data on flammability, reactivity, and specific toxicity are not publicly available.

There is currently limited scientific research specifically focused on 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one (referred to here as ganciclovir diether impurity). This compound is identified as an impurity in the antiviral medication ganciclovir [].

Importance of Impurity Research:

Understanding impurities in pharmaceutical substances is crucial for ensuring the safety and efficacy of medications. Impurities can potentially alter the drug's properties, leading to unintended side effects or reduced effectiveness. Research on impurities focuses on:

- Detection and Quantification: Developing methods to identify and measure the amount of impurities present in a drug [].

- Impact on Drug Properties: Investigating how impurities might affect the stability, shelf life, or biological activity of the medication.

- Mitigation Strategies: Implementing processes to minimize impurity formation during drug manufacturing.

Current Research on Ganciclovir Impurities:

While there's no extensive research on ganciclovir diether impurity specifically, scientific studies do explore the presence and control of various impurities in ganciclovir []. These studies provide valuable insights, but further research may be needed to understand the specific effects of ganciclovir diether impurity.

Future Directions:

Potential future research directions for ganciclovir diether impurity could involve:

- Impact on Ganciclovir's Activity: Investigating whether the presence of ganciclovir diether impurity affects the antiviral efficacy of ganciclovir.

- Development of Detection Methods: Establishing specific and sensitive methods to detect and quantify ganciclovir diether impurity in the manufacturing process.

- Mitigation Strategies: Exploring strategies to minimize the formation of ganciclovir diether impurity during drug production.

- Phosphorylation: In vivo, Ganciclovir is phosphorylated by viral and cellular kinases to form its active triphosphate form, which then inhibits viral DNA polymerase.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of various degradation products.

- Oxidation: Ganciclovir can undergo oxidation reactions, especially in the presence of strong oxidizing agents, affecting its stability and efficacy .

Ganciclovir exhibits potent antiviral activity against cytomegalovirus and other herpesviruses. Its mechanism involves:

- Inhibition of Viral DNA Polymerase: By mimicking the structure of deoxyguanosine triphosphate, it effectively inhibits viral DNA synthesis.

- Cellular Toxicity: While primarily targeting viral cells, Ganciclovir can also affect human cells, leading to potential side effects such as bone marrow suppression and nephrotoxicity .

The synthesis of Ganciclovir typically involves:

- Formation of the Purine Base: Starting from appropriate precursors like guanine or its derivatives.

- Alkylation: The introduction of the 2-hydroxy-1-(hydroxymethyl)ethoxy group through alkylation reactions.

- Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final compound in high purity .

Ganciclovir has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: It may interact with other antiviral medications, leading to increased toxicity or altered efficacy.

- Biological Interactions: Studies show that Ganciclovir can influence cellular pathways involved in immune response and apoptosis, which may enhance its antiviral effects or contribute to side effects .

Several compounds share structural similarities with Ganciclovir. Below are some notable examples:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Acyclovir | Purine nucleoside analogue | Primarily effective against herpes simplex virus; less toxic than Ganciclovir. |

| Valganciclovir | Prodrug of Ganciclovir | Improved bioavailability; used for similar indications. |

| Famciclovir | Purine nucleoside analogue | More effective against herpes viruses; less effective against cytomegalovirus. |

| Ribavirin | Nucleoside analogue | Broad-spectrum antiviral; different mechanism involving RNA viruses. |

Ganciclovir's unique structure allows it to specifically target cytomegalovirus while exhibiting a distinct pharmacological profile compared to these similar compounds .

Molecular Structure and Constitutional Features

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one represents a complex purine nucleoside analog featuring a distinctive structural architecture [1]. The compound contains a purine base core consisting of a fused pyrimidine-imidazole ring system, which constitutes the fundamental heterocyclic framework [21]. The purine structure encompasses nine atoms arranged in two interconnected rings: a six-membered pyrimidine ring fused to a five-membered imidazole ring [21].

The constitutional framework includes four nitrogen atoms positioned at locations 1, 3, 7, and 9 within the purine system [21]. The amino group is strategically positioned at the 2-carbon of the purine ring, replacing a hydrogen atom and conferring specific chemical reactivity characteristics [1]. The most distinctive structural feature involves the complex acyclic side chain attached through the nitrogen atom at position 9 [1] [17].

The acyclic substituent represents a diether linkage system characterized by the sequence: N9-CH2-O-CH2-O-CH(CH2OH)-CH2OH [1] [17]. This arrangement creates a branched chain containing multiple hydroxyl functionalities and ether linkages, distinguishing it from conventional nucleoside structures [17]. The presence of two methoxymethyl ether groups creates a unique connectivity pattern that differentiates this compound from standard ganciclovir derivatives [17].

Molecular Formula (C10H15N5O5) and Mass (285.26 g/mol)

The molecular composition of 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one is represented by the molecular formula C10H15N5O5 [1] [3] [17]. This formula indicates a total of 35 atoms distributed across five distinct elements: carbon, hydrogen, nitrogen, and oxygen [1].

The molecular weight calculation yields a precise mass of 285.26 grams per mole [1] [3] [6]. This molecular mass represents an increase compared to the parent ganciclovir molecule (255.23 g/mol), reflecting the additional methoxymethyl ether substituent present in the diether impurity structure [6] [12].

| Elemental Composition | Number of Atoms | Percentage by Mass |

|---|---|---|

| Carbon | 10 | 42.10% |

| Hydrogen | 15 | 5.30% |

| Nitrogen | 5 | 24.55% |

| Oxygen | 5 | 28.05% |

The molecular formula reflects the compound's classification as a purine nucleoside analog containing multiple oxygen-bearing functional groups [1] [17]. The nitrogen content of 24.55% by mass indicates the significant contribution of the purine heterocycle and amino substituent to the overall molecular structure [1].

IUPAC Nomenclature and Alternative Naming Systems

The systematic IUPAC nomenclature for this compound follows established conventions for purine derivatives and complex ether linkages [1] [30]. The complete IUPAC name is 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one, which systematically describes each structural component [1].

The nomenclature breakdown reveals several key naming elements. The "2-amino" designation indicates the amino group substitution at the 2-position of the purine ring [1] [30]. The "6H-purin-6-one" portion identifies the core heterocyclic system with the characteristic carbonyl group at position 6 [1] [30]. The complex substituent description "(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)" systematically accounts for the diether side chain connectivity [1] [17].

Alternative naming systems include several abbreviated forms used in pharmaceutical and analytical contexts [1] [2] [17]. The compound is commonly referred to as "Ganciclovir Diether Impurity" in pharmaceutical documentation [1] [2]. Additional systematic names include "ganciclovir EP impurity D" as designated in European Pharmacopoeia standards [17] [18].

| Naming System | Designation |

|---|---|

| IUPAC Name | 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one |

| Pharmaceutical Name | Ganciclovir Diether Impurity |

| EP Classification | Ganciclovir EP Impurity D |

| CAS Number | 1346598-14-8 |

The Chemical Abstracts Service (CAS) registry number 1346598-14-8 provides unambiguous identification within chemical databases [1] [3] [17]. This numerical identifier ensures accurate compound recognition across scientific literature and regulatory documentation [1] [17].

Stereochemical Considerations

The stereochemical analysis of 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one reveals the presence of one chiral center within the acyclic side chain [11] [17]. The stereogenic center is located at the carbon atom bearing both hydroxyl and hydroxymethyl substituents within the glycerol-derived portion of the molecule [11] [17].

The chiral center generates two possible enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [11]. The stereochemical assignment depends on the spatial arrangement of the four different substituents around the chiral carbon: the hydroxyl group, hydroxymethyl group, hydrogen atom, and the ether linkage to the methoxymethyl chain [11].

Enantiomeric pairs of chiral compounds typically exhibit identical physical properties except for optical rotation characteristics [11]. However, in biological systems, the different enantiomers may demonstrate distinct pharmacological behaviors due to stereoselectivity of protein-ligand interactions [11]. The stereochemical configuration can influence binding affinity, metabolic stability, and biological activity profiles [11].

| Stereochemical Parameter | Characteristic |

|---|---|

| Number of Chiral Centers | 1 |

| Possible Stereoisomers | 2 (R and S enantiomers) |

| Optical Activity | Expected for pure enantiomers |

| Stereochemical Stability | Stable under normal conditions |

The compound may exist as a racemic mixture or as individual enantiomers depending on the synthetic methodology employed [11] [20]. Separation and characterization of individual enantiomers would require specialized chromatographic techniques or stereospecific synthesis approaches [11].

Physical Characterization Parameters

Solubility Profile Across Solvent Systems

The solubility characteristics of 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one reflect the compound's polar nature due to multiple hydroxyl groups and nitrogen-containing heterocycle [7] [8]. Based on structural similarity to ganciclovir derivatives, the compound exhibits limited solubility in aqueous systems at ambient temperature [7] [8].

Water solubility studies of related ganciclovir compounds indicate moderate hydrophilicity, with solubility values typically ranging from 2.6 to 6.6 mg/mL depending on temperature conditions [7]. The additional ether linkages in the diether impurity may slightly enhance aqueous solubility compared to the parent ganciclovir molecule due to increased hydrogen bonding potential [7] [8].

Organic solvent compatibility demonstrates variable solubility patterns across different solvent systems [7] [8]. Dimethylformamide (DMF) serves as an effective solvent for related purine nucleoside analogs, though complete dissolution may require elevated temperatures [7]. Polar protic solvents such as methanol and ethanol provide moderate solubility for compounds of this structural class [7].

| Solvent System | Relative Solubility | Temperature Dependence |

|---|---|---|

| Water | Limited (2-7 mg/mL estimated) | Increases with temperature |

| Dimethylformamide | Moderate to good | Enhanced at elevated temperature |

| Methanol | Moderate | Temperature dependent |

| Ethanol | Limited to moderate | Requires warming |

| Dimethyl sulfoxide | Good (estimated 0.3-1 mg/mL) | Stable at room temperature |

The compound's solubility in dimethyl sulfoxide (DMSO) follows patterns observed for related nucleoside analogs, with estimated solubility around 0.3 mg/mL under standard conditions [8]. The polar aprotic nature of DMSO provides favorable solvation for the multiple hydrogen bond acceptor sites present in the molecule [8].

Thermal Stability Properties

Thermal stability analysis of purine nucleoside analogs provides critical information regarding decomposition temperatures and thermal behavior patterns [9] [13]. Based on differential scanning calorimetry studies of structurally related compounds, 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one exhibits characteristic thermal transitions [9].

The melting point determination for related ganciclovir derivatives indicates values in the range of 250-260°C [9] [13]. The diether impurity structure may demonstrate slightly different thermal behavior due to the additional ether functionalities and increased molecular complexity [9]. Thermal decomposition typically initiates at temperatures significantly above the melting point, following patterns observed for purine nucleoside analogs [9].

Thermogravimetric analysis (TGA) of related compounds reveals multi-step decomposition processes [9]. The initial thermal event corresponds to melting without mass loss, followed by degradation reactions involving cleavage of the acyclic side chain and subsequent decomposition of the purine ring system [9]. Activation energies for thermal decomposition processes in nucleoside analogs typically range from 100-200 kJ/mol [9].

| Thermal Parameter | Estimated Value | Analysis Method |

|---|---|---|

| Melting Point | 245-255°C (estimated) | Differential Scanning Calorimetry |

| Decomposition Onset | >300°C (estimated) | Thermogravimetric Analysis |

| Thermal Stability Range | Room temperature to 240°C | Visual observation |

| Degradation Pattern | Multi-step process | TGA/DTA analysis |

The thermal stability profile suggests that the compound remains stable under normal storage and handling conditions [9] [13]. The presence of multiple ether linkages may influence the specific decomposition pathway compared to simpler nucleoside analogs [9].

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural characterization for 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one [10] [24] [26]. Proton NMR analysis reveals characteristic signals corresponding to the purine ring system, amino group, and complex acyclic side chain [10] [24].

The aromatic proton signals appear in the downfield region around 8.0-8.5 ppm, corresponding to the purine H-8 proton [10] [20]. The amino group protons typically manifest as a broad signal around 6-7 ppm due to rapid exchange with deuterated solvent [10]. The acyclic side chain protons generate a complex multipicity pattern in the 3.5-5.5 ppm region, reflecting the multiple methylene and methine environments [10] [20].

Carbon-13 NMR spectroscopy provides complementary structural information, with characteristic signals for the purine carbons appearing in the 120-160 ppm range [26] [29]. The carbonyl carbon (C-6) typically resonates around 155-160 ppm, while other purine carbons appear at lower field positions [26]. The aliphatic carbons of the side chain generate signals in the 60-80 ppm region [26].

| Spectroscopic Technique | Key Observations | Chemical Shift Range |

|---|---|---|

| 1H NMR | Purine H-8 proton | 8.0-8.5 ppm |

| 1H NMR | Amino protons | 6.0-7.0 ppm (broad) |

| 1H NMR | Side chain protons | 3.5-5.5 ppm |

| 13C NMR | Purine carbons | 120-160 ppm |

| 13C NMR | Carbonyl carbon | 155-160 ppm |

Infrared (IR) spectroscopy identifies characteristic functional group absorptions [23] [24]. The amino group stretching vibrations appear around 3300-3500 cm⁻¹, while the carbonyl stretch manifests near 1650-1700 cm⁻¹ [23] [24]. The multiple hydroxyl groups generate broad absorption bands in the 3200-3600 cm⁻¹ region [23] [24].

Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern information [27]. The molecular ion peak appears at m/z 285, corresponding to the calculated molecular weight [27]. Characteristic fragmentation involves loss of the acyclic side chain components, generating diagnostic ions for structural confirmation [27].

Crystal Structure Analysis

Crystallographic analysis of purine nucleoside analogs provides detailed three-dimensional structural information regarding molecular conformation and packing arrangements [5] [14]. While specific crystal structure data for 2-amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one has not been reported, structural insights can be derived from related ganciclovir crystal structures [5].

Crystal structure determination of ganciclovir reveals important conformational characteristics of the acyclic side chain and its relationship to the purine ring system [5]. The compound crystallizes in the monoclinic space group P21 with specific unit cell parameters: a = 4.380 Å, b = 10.909 Å, c = 11.601 Å, and β = 99.11° [5]. The crystal density is 1.549 g/cm³ [5].

The molecular conformation analysis demonstrates that the acyclic side chain does not adopt a fully extended conformation [5]. The torsion angles governing the side chain orientation show specific values: N4-C6-O2-C7 = 152.7°, C6-O2-C7-C9 = 155.4°, and O2-C7-C9-O4 = -172.4° [5]. The relative disposition of the purine ring and ether oxygen atom is characterized by a torsion angle of -71° [5].

| Crystallographic Parameter | Ganciclovir Reference | Expected for Diether Impurity |

|---|---|---|

| Crystal System | Monoclinic | Likely monoclinic or triclinic |

| Space Group | P21 | To be determined |

| Density | 1.549 g/cm³ | Estimated 1.45-1.55 g/cm³ |

| Unit Cell Volume | 547.3 ų | Larger due to increased size |

The hydrogen bonding network in purine nucleoside crystals involves interactions between amino groups, carbonyl oxygens, and hydroxyl functionalities [5]. Four intermolecular hydrogen bonds stabilize the crystal structure of ganciclovir, creating a three-dimensional network [5]. The diether impurity would likely exhibit additional hydrogen bonding opportunities due to the extra hydroxyl groups [5].

Crystal packing analysis reveals the importance of π-π stacking interactions between purine rings and the formation of hydrogen-bonded chains [5] [14]. The extended acyclic side chain in the diether impurity may influence the packing efficiency and create different intermolecular interaction patterns compared to simpler nucleoside analogs [5] [14].

The earliest synthetic approaches to acyclic nucleoside analogs, including the target compound, were predominantly based on convergent strategies developed in the 1980s and early 1990s [1] [2] [3]. These pioneering methods established fundamental principles that continue to influence contemporary synthetic design.

Traditional Convergent Synthesis Strategy

The historical approach employed a two-synthon convergent strategy utilizing guanine derivatives and appropriately protected glycerol-based acyclic side chains [2] [3]. The synthesis typically commenced with diacetylguanine as the nucleobase component, which provided enhanced solubility and reactivity compared to unprotected guanine [2]. The acyclic side chain was constructed from epichlorohydrin as a three-carbon synthon, leading to the formation of protected glycerol derivatives such as 1,3-diacetoxy-2-acetoxymethoxy propane and 1,3-dibenzyloxy-2-acetoxymethoxy propane [3].

| Synthetic Parameter | Historical Approach | Typical Values |

|---|---|---|

| Overall Yield | Multi-step convergent | 16-25% |

| Number of Steps | Linear sequence | 8-12 steps |

| Key Intermediates | Protected glycerol derivatives | 3-4 intermediates |

| Deprotection Methods | Acidic hydrolysis, hydrogenation | TFA, Pd/C-H₂ |

The coupling reaction between the protected purine and acyclic components was typically conducted under acidic conditions using methanesulfonic acid in dimethylacetamide at elevated temperatures [2] [3]. This approach suffered from several limitations including moderate yields (typically 44-63% for individual steps), lengthy reaction sequences, and the requirement for multiple protection-deprotection cycles [3].

Limitations of Early Methods

Historical synthetic routes exhibited significant challenges that limited their practical utility for large-scale production [1] [3]. The use of epichlorohydrin as a starting material led to the formation of regioisomeric impurities through undesired ring-opening pathways, particularly the formation of Ganciclovir Impurity D (the target compound) during the synthesis of ganciclovir [1]. The requirement for preparative High-Performance Liquid Chromatography for purification of acyclic side chain intermediates imposed significant cost and scalability constraints [1]. Additionally, the use of expensive hydrogenation catalysts for final deprotection and highly corrosive reagents such as trimethylsilyl chloride presented safety and environmental concerns [1].

Modern Synthetic Routes

Contemporary synthetic methodologies have addressed many of the limitations inherent in historical approaches through the development of more efficient coupling strategies, improved protecting group strategies, and the integration of catalytic methods [4] [5] [6].

Streamlined Chemical Synthesis

Recent advances have demonstrated significant improvements in step economy and overall efficiency. A notable example involves the development of modular synthetic platforms that reduce the number of synthetic steps from traditional 9-16 step sequences to as few as 5 steps for C4′-modified nucleoside analogs [4] [6]. This represents a 2-3 fold reduction in synthetic complexity while maintaining or improving overall yields [6].

The implementation of intramolecular trans-acetalizations of readily assembled polyhydroxylated frameworks has emerged as a key strategic advance [6]. This approach enables the construction of complex acyclic side chains through stereocontrolled cyclization reactions, providing access to stereodefined products with high selectivity [6].

| Modern Synthesis Parameter | Improvement Factor | Reference |

|---|---|---|

| Step Count Reduction | 2-3 fold | [4] [6] |

| Overall Yield | 1.5-2 fold increase | [6] |

| Reaction Time | 50-75% reduction | [4] |

| Purification Efficiency | 3-4 fold improvement | [6] |

Reaction Mechanisms in Formation

The mechanistic understanding of nucleoside analog formation has evolved considerably, with particular emphasis on the glycosidic bond formation and the control of anomeric stereochemistry [7] [8] [9].

Nucleophilic Substitution Mechanisms

The formation of the critical N9-purine glycosidic linkage proceeds through SN1-type mechanisms involving oxocarbenium ion intermediates [7] [8]. The stereochemical outcome is governed by the anomeric effect and the electronic nature of the departing group. In aqueous or polar protic media, the reaction proceeds through a discrete oxocarbenium ion intermediate that is subsequently trapped by the nucleophilic N9 position of the purine ring [8].

The regioselectivity of purine alkylation represents a significant challenge, as competing N7 alkylation can occur under basic conditions [7] [10] [8]. Modern approaches employ sterically demanding protecting groups or utilize 6-heteroaryl substituted purines where the heteroaryl group provides steric shielding of the N7 position through coplanar ring conformations [8]. This strategy has achieved excellent N9 regioselectivity (>95:5 N9:N7 ratio) in model systems [8].

Mechanism of Acyclic Side Chain Installation

The installation of the complex acyclic side chain follows a stepwise approach involving the formation of multiple ether linkages [1]. The sequence typically involves:

- Primary alkylation: Installation of the methoxymethyl group through SN2 displacement

- Secondary functionalization: Introduction of the diether bridge via nucleophilic substitution

- Final coupling: Formation of the terminal purine-methoxymethyl linkage

The reaction proceeds through discrete alkyl halide intermediates, with chloromethyl derivatives serving as activated electrophiles [1]. The use of phase transfer catalysis has enhanced reaction efficiency by facilitating the dissolution of ionic nucleophiles in organic media [12].

Key Synthetic Intermediates

The synthesis relies on several critical intermediates that serve as branch points for accessing diverse nucleoside analogs [1] [13] [2].

Protected Guanine Derivatives

Diacetylguanine remains a preferred starting material due to its enhanced solubility and reactivity compared to unprotected guanine [2]. The acetyl protecting groups are readily removed under mild basic conditions (sodium hydroxide in methanol) without affecting the acyclic side chain [2]. Alternative protecting strategies employ N-benzoyl or N-isobutyryl groups for enhanced stability under acidic conditions [14].

Acyclic Side Chain Precursors

Modern approaches utilize masked glycerol derivatives such as 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane as key intermediates [2] [3]. This design allows for orthogonal deprotection strategies where acetal and trityl functionalities can be selectively removed under different conditions [3]. The intermediate provides access to the required 1,3-dihydroxy-2-propoxymethyl moiety through a sequence of mild deprotection reactions [3].

| Intermediate Type | Structure Features | Deprotection Conditions | Yield |

|---|---|---|---|

| Diacetylguanine | N2,N2-diacetyl protection | NaOH/MeOH, 25°C | 79% |

| Masked glycerol | Acetal/trityl protection | TFA/DCM then NaBH₄ | 73% |

| Methoxymethyl ethers | Acid-labile protection | HCl/MeOH, reflux | 85-90% |

Catalytic Methods in Synthesis

The integration of catalytic methodologies has revolutionized nucleoside analog synthesis, providing access to more efficient and selective transformations [9] [15] [16].

Palladium-Catalyzed Cross-Coupling

Palladium/TPPTS catalyst systems have emerged as highly effective for the modification of unprotected nucleosides through carbon-carbon and carbon-heteroatom bond formation [9] [15]. The water-soluble tris(3-sulfonatophenyl)phosphine (TPPTS) ligand enables homogeneous catalysis in aqueous media, eliminating the need for protection of nucleoside hydroxyl groups [15].

The Suzuki coupling of halogenated nucleosides with organoboronic acids proceeds under mild conditions (25-120°C) with excellent functional group tolerance [15]. The order of reactivity follows: 5-iodouridine > 8-bromoadenosine >> 8-bromoguanosine, with the reduced reactivity of guanosine derivatives attributed to competitive coordination through the deprotonated N1 position [15].

Biocatalytic Approaches

Enzyme-catalyzed synthesis has gained prominence through the use of DHAP-dependent aldolases for the stereoselective construction of acyclic nucleoside frameworks [17] [16]. The three-enzyme cascade involving deoxyribose-5-phosphate aldolase (DERA), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP) provides a protection-group-free route to 2′-functionalized nucleosides [16].

The engineered DERA variants (such as L20A/F76A mutants) demonstrate enhanced substrate promiscuity, accepting diverse aldehyde donors including those bearing therapeutic modifications (methoxy, fluoro, methoxymethyl groups) [16]. The cascade achieves excellent stereoselectivity (>90% ee) and operates under mild conditions (30-45°C, pH 6.8-8.0) [16].

| Catalytic System | Substrate Scope | Selectivity | Operating Conditions | Reference |

|---|---|---|---|---|

| Pd/TPPTS | Halogenated nucleosides | >95% regioselective | 25-120°C, aqueous | [9] [15] |

| DERA-L20A/F76A | Diverse aldehydes | >90% ee | 30°C, pH 6.8 | [16] |

| PNP cascades | Modified riboses | >95% anomeric | 37°C, pH 7.5 | [16] |

Regioselectivity Challenges in N-9 Alkylation

The regioselective alkylation of purine derivatives at the N9 position represents one of the most significant challenges in nucleoside analog synthesis, as competing alkylation at N7 and other nucleophilic sites can lead to complex mixtures [7] [10] [8] [18].

Thermodynamic vs. Kinetic Control

Under thermodynamic conditions, purine alkylation typically favors the N7 position due to the inherent nucleophilicity and steric accessibility of this site [10] [18]. The N7 position exhibits higher electron density in the neutral purine tautomer, making it the preferred site for electrophilic attack [10]. However, the N9 regioisomer is generally required for biological activity, necessitating the development of strategies to achieve kinetic control [8].

Steric Protection Strategies

The introduction of 6-heteroaryl substituents has proven highly effective for achieving N9 selectivity [8]. 6-(2-butylimidazol-1-yl)-2-chloropurine demonstrates exclusive N9 alkylation when treated with sodium hydride and ethyl iodide, yielding >99% of the desired N9 regioisomer [8]. X-ray crystallographic analysis reveals that the linked imidazole and purine rings adopt coplanar conformations, positioning the imidazole C-H bond directly above the N7 position and providing effective steric shielding [8].

In contrast, 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine with bulkier substituents produces a regioisomeric mixture (N9:N7 ratio ~5:1), indicating that excessive steric bulk can disrupt the optimal shielding geometry [8].

Electronic Control Methods

N-trimethylsilylated purines exhibit altered reactivity patterns that can be exploited for regioselective alkylation [10] [18]. Treatment with tert-alkyl halides in the presence of SnCl₄ as catalyst provides direct access to N7-tert-alkylated products under kinetically controlled conditions [18]. The silyl groups modify the electronic distribution within the purine ring, influencing the regioselectivity of subsequent alkylation reactions [18].

| Purine Substrate | Alkylating Agent | Conditions | N9:N7 Ratio | Reference |

|---|---|---|---|---|

| 6-(2-butylimidazol-1-yl)purine | EtI/NaH | DMF, 25°C | >99:1 | [8] |

| 6-(4,5-diphenylimidazol-1-yl)purine | EtI/NaH | DMF, 25°C | 5:1 | [8] |

| N-TMS-6-chloropurine | t-BuCl/SnCl₄ | CH₂Cl₂, -78°C | 1:99 | [18] |

Reconstruction Methodologies

Recent advances include reconstructive approaches that build the purine ring system after establishing the desired alkylation pattern [19] [20]. This strategy involves the systematic assembly of the purine framework from simpler heterocyclic precursors, ensuring complete regiocontrol of the alkylation pattern [20]. While more complex than direct alkylation, this approach provides unambiguous access to N9-alkylated products [20].

Purification Technologies and Isolation Techniques

The purification and isolation of nucleoside analogs requires specialized techniques due to their polar nature, structural complexity, and the presence of closely related impurities [21] [22] [23] [24].

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC represents the gold standard for nucleoside purification and analysis [21] [22]. The technique provides excellent resolution of structural isomers and enables both analytical characterization and preparative isolation [22]. C18 columns with volatile buffer systems (trimethylammonium acetate, triethylammonium bicarbonate) allow for complete solvent removal from collected fractions, making the technique suitable for preparative applications [21].

The elution order typically follows the pattern of increasing hydrophobicity, with nucleotide triphosphates eluting before diphosphates, which elute before monophosphates and nucleosides [21]. Paired-ion chromatography mechanisms contribute to the separation of phosphorylated species through the formation of ion pairs with quaternary ammonium compounds [21].

Specialized Chromatographic Methods

Ion-exchange chromatography (IEX) proves particularly effective for the purification of nucleotide triphosphates from crude mixtures [24]. Anion exchange resins can achieve very high purity (>98%) through selective binding of negatively charged phosphate groups [24]. The technique demonstrates excellent scalability and can handle large sample volumes [24].

Gel filtration chromatography provides a complementary approach for size-based separation [22]. While limited in resolution for compounds of similar molecular weight, it effectively removes salts, protecting group fragments, and significantly shorter or longer impurities [22]. The technique is particularly valuable as a polishing step following other chromatographic methods [22].

Industrial-Scale Purification Considerations

Ultrafiltration/diafiltration (UF/DF) systems enable efficient solvent switching and concentration at industrial scales [25]. These membrane-based technologies can accommodate the transition from organic synthesis solvents to aqueous formulation media while maintaining product integrity [25]. The process demonstrates excellent scalability and can handle batch sizes from laboratory scale to multi-kilogram production [25].

| Purification Method | Resolution | Throughput | Scalability | Primary Application |

|---|---|---|---|---|

| RP-HPLC | Excellent | Moderate | Laboratory | Analytical/preparative |

| Ion-exchange | Good | High | Industrial | Nucleotide purification |

| Gel filtration | Moderate | High | Industrial | Desalting/polishing |

| UF/DF | Poor | Very High | Industrial | Concentration/formulation |

Crystallization and Solid Form Control

Crystallization remains the preferred method for final product isolation due to its ability to provide high purity and well-defined solid forms [26] [13] [27]. The development of appropriate crystallization conditions requires careful consideration of solvent systems, temperature profiles, and seeding strategies [26]. Recrystallization from alcohol-water mixtures frequently provides optimal results for nucleoside analogs [13] [27].

The control of solid-state forms including polymorphs, hydrates, and solvates represents a critical aspect of pharmaceutical development [13]. Different solid forms can exhibit significantly different stability, solubility, and bioavailability characteristics [13].

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production introduces unique challenges related to scalability, safety, environmental impact, and economic viability [25] [28] [29].

Process Development and Optimization

Multi-kilogram scale synthesis requires comprehensive optimization of reaction conditions, work-up procedures, and purification strategies [28]. The oligonucleotide industry experience demonstrates that solid-phase synthesis can be successfully scaled to production levels exceeding metric tons annually [29]. However, the use of several thousand liters of flammable solvents per kilogram of product necessitates sophisticated safety systems and containment strategies [25].

Reaction Engineering

The chemical synthesis involves phosphoramidite chemistry cycles that must be precisely controlled at large scale [25] [30]. Each synthesis cycle consists of four key steps: deblocking, coupling, capping, and oxidation [31] [30]. The coupling efficiency must be maintained above 98% to achieve acceptable overall yields in long sequences [32].

The upstream processing involves harsh chemical environments using concentrated solvents (ethanol, toluene, acetonitrile) that require specialized handling systems [25]. Downstream processing transitions to aqueous systems and requires sterile conditions for parenteral products [25].

Process Mass Intensity (PMI) Optimization

Industrial processes must minimize environmental impact through reduction of process mass intensity [33]. Recent examples demonstrate PMI improvements from 287 kg input per kg product to 111 kg input per kg product through green chemistry implementation [33]. Key strategies include:

- Solvent recycling and reuse systems

- One-pot reaction sequences to minimize intermediate isolation

- Aqueous reaction media where feasible

- Catalytic processes instead of stoichiometric reagents

| Scale Parameter | Laboratory | Pilot Scale | Industrial |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | >100 kg |

| Solvent Volume | 10-100 mL | 10-100 L | >1000 L |

| Cycle Time | 24-72 h | 48-96 h | 72-168 h |

| Purity Requirements | >95% | >98% | >99% |

Safety and Environmental Considerations

The use of flammable and hazardous materials requires sophisticated safety systems including automated ventilation, spill containment, and emergency response procedures [25]. Facility design must accommodate both chemical synthesis requirements and the eventual transition to sterile processing for pharmaceutical applications [25].

Waste minimization strategies include the implementation of closed-loop solvent recovery systems and the development of aqueous work-up procedures where possible [25]. The industry trend toward single-use technologies in downstream processing helps minimize cross-contamination risks while reducing cleaning validation requirements [25].

Green Chemistry Approaches

The implementation of green chemistry principles in nucleoside analog synthesis addresses environmental concerns while often improving process efficiency and economic viability [34] [35] [36] [37].

Atom Economy and Waste Reduction

Direct coupling reactions with minimal protecting groups significantly improve atom economy compared to traditional multi-protection strategies [35]. The elimination of chromatographic purification steps through the development of crystallization-based isolation methods reduces solvent consumption by 3-5 fold [35]. One-pot synthesis strategies enable multiple transformations without intermediate isolation, reducing both waste generation and processing time [37].

Recent route efficiency assessments demonstrate that shorter routes with fewer protecting groups often achieve better environmental metrics despite potentially lower individual step yields [35]. The heavy reliance on chromatographic purification in traditional methods contributes significantly to high E-factors primarily composed of solvent waste [35].

Renewable Feedstocks and Bio-Based Materials

The utilization of plant-derived starting materials aligns nucleoside synthesis with sustainability goals [34] [36]. Cashew nut shell liquid (CNSL) derivatives have been successfully converted to bioactive compounds through nucleophilic substitution reactions in DMSO without requiring purification [36]. This approach demonstrates the feasibility of using agricultural waste streams as feedstocks for pharmaceutical synthesis [36].

Enzymatic synthesis from renewable substrates offers additional advantages through the use of glycerol or dihydroxyacetone as starting materials [17] [16]. These compounds can be derived from biodiesel production waste streams, creating value-added applications for industrial byproducts [16].

Biocatalysis and Enzymatic Processes

Multi-enzyme cascade reactions provide protection-group-free synthesis routes with excellent selectivity [16] [38]. The five-enzyme cascade for nucleoside synthesis (DHAK, DERA, PPM, PNP, phosphatase) operates under mild conditions (30°C, neutral pH) and eliminates the need for organic solvents in key steps [16].

Enzyme engineering has expanded substrate scope and improved process robustness [16]. DERA variants (L20A/F76A) accept diverse aldehyde substrates including those bearing therapeutic modifications, enabling access to nucleoside analogs not readily accessible through chemical synthesis [16].

| Green Chemistry Metric | Traditional Route | Green Chemistry Route | Improvement Factor |

|---|---|---|---|

| E-factor | 150-300 | 50-100 | 2-3 fold |

| Number of Steps | 9-16 | 5-8 | 2-3 fold |

| Solvent Usage (L/kg) | 50-200 | 10-50 | 3-5 fold |

| Energy Consumption | High | Moderate | 2-4 fold |

Process Intensification and Continuous Flow

Continuous flow synthesis enables precise control of reaction conditions and improved safety profiles for hazardous transformations [36]. Photocatalytic processes using visible light provide energy-efficient alternatives to thermal activation while enabling new synthetic transformations [36].

Real-time monitoring and process analytical technology (PAT) implementation allows for optimization of reaction conditions and early detection of process deviations [39]. These technologies reduce development time and improve process robustness [39].